1-(1-Chloropropyl)-4-fluorobenzene
Overview
Description
“1-(1-Chloropropyl)-4-fluorobenzene” is a chemical compound with the molecular formula C9H11ClF. It is a derivative of benzene, where one hydrogen atom is replaced by a 1-chloropropyl group and another hydrogen atom is replaced by a fluorine atom .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions. The process may involve reactions in the alkyl side chain of an alkylbenzene . The reactions should be carried out in the correct order, using the most appropriate reagents and conditions .
Molecular Structure Analysis
The molecular structure of “1-(1-Chloropropyl)-4-fluorobenzene” consists of a benzene ring, which is a cyclic compound with 6 carbon atoms. One of the hydrogen atoms in the benzene ring is replaced by a 1-chloropropyl group and another hydrogen atom is replaced by a fluorine atom .
Chemical Reactions Analysis
“1-(1-Chloropropyl)-4-fluorobenzene” is likely to undergo reactions typical of halogenated aromatic compounds. These can include electrophilic aromatic substitution reactions . The compound may also undergo elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Chloropropyl)-4-fluorobenzene” would be similar to those of other halogenated aromatic compounds. It is likely to be a liquid at room temperature .
Scientific Research Applications
C−H···F Interactions in Crystal Structures
- Fluorobenzenes, such as 1-(1-Chloropropyl)-4-fluorobenzene, are analyzed for their C−H···F−C interactions in crystalline structures. These interactions are compared with C−H···O/C−H···N analogues, offering insights into the weak acceptor capabilities of the C−F group and its structural role in crystal formation (Thalladi et al., 1998).
Inhibitory Activity against Acidic Corrosion of Steels
- Research has explored the synthesis of new 1,2,3-triazole derivatives from compounds like 1-(1-Chloropropyl)-4-fluorobenzene, showing potential as inhibitors against acidic corrosion in steels. This application is significant in industrial contexts, particularly in metal preservation and maintenance (Negrón-Silva et al., 2013).
Changes in SNAr Reaction Mechanism
- The compound has been studied in the context of preferential solvation effects on the reaction mechanisms of SNAr (nucleophilic aromatic substitution) reactions. This research provides valuable insights into the molecular interactions and solvation dynamics in various solvents, which is crucial for understanding and optimizing chemical reactions in synthetic chemistry (Alarcón-Espósito et al., 2015).
Use in Organometallic Chemistry
- Studies have indicated the utility of fluorobenzenes, including 1-(1-Chloropropyl)-4-fluorobenzene, in organometallic chemistry as solvents or ligands. Their fluorine substituents impact their ability to donate π-electron density, making them useful in transition-metal-based catalysis (Pike et al., 2017).
Role in Photophysics and Organic Synthesis
- The compound has been investigated for its role in the photophysics of certain organic molecules. Its unique structural characteristics can influence light absorption and emission properties, which are key factors in fields like photovoltaics and organic electronics (Levitus et al., 2001).
Spectral Analysis and Molecular Structure
- Research on 1-(1-Chloropropyl)-4-fluorobenzene includes its spectral analysis through techniques like microwave spectroscopy. This helps in understanding its molecular structure and behavior, which is crucial for applications in chemistry and material science (Onda et al., 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(1-chloropropyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVNOVMCALSEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloropropyl)-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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